3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL
Description
Properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDKFKLLBSEEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction is a cornerstone for constructing the diazabicyclo[3.3.1]nonane core. A modified approach involves condensing glutaraldehyde, benzylamine, and 3-oxopentanedioic acid under aqueous conditions.
Procedure :
-
Condensation : Glutaraldehyde (1.0 eq), benzylamine (2.2 eq), and 3-oxopentanedioic acid (1.0 eq) are refluxed in deionized water (pH 4–5) for 48 hours.
-
Cyclization : The intermediate undergoes intramolecular cyclization at 80°C, facilitated by acetic acid catalysis.
-
Purification : Crude product is isolated via column chromatography (hexane/ethyl acetate, 3:1) to yield 3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one (65–70% yield).
Key Modifications :
Wolff-Kishner Reduction for Hydroxyl Group Introduction
The ketone intermediate from the Mannich reaction is reduced to the alcohol using the Wolff-Kishner protocol.
Procedure :
-
Hydrazine Formation : 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one (1.0 eq) is treated with hydrazine hydrate (5.0 eq) in ethanol at 80°C for 6 hours.
-
Reduction : The hydrazone intermediate is heated with sodium ethoxide (3.0 eq) at 200°C under nitrogen, yielding 3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol (85–90% yield).
Optimization :
Catalytic Hydrogenation of N-Benzyl Intermediates
Alternative routes employ catalytic hydrogenation to introduce the benzyl group post-cyclization.
Procedure :
-
Core Synthesis : 3,7-Diaza-bicyclo[3.3.1]nonan-9-ol is prepared via double Mannich reaction using formaldehyde and ammonium acetate.
-
Benzylation : The core (1.0 eq) is reacted with benzyl chloride (2.5 eq) in dichloromethane (DCM) using triethylamine (3.0 eq) as a base.
-
Hydrogenation : Pd/C (10% w/w) catalyzes hydrogenolysis at 50 psi H₂, affording the title compound (60–65% yield).
Challenges :
-
Selectivity : Over-hydrogenation may reduce the bicyclic ring, necessitating precise pressure control.
-
Catalyst Poisoning : Trace impurities require pre-purification via silica gel chromatography.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis leverages continuous flow reactors to enhance reproducibility and safety.
Setup :
-
Reactor 1 : Mannich condensation at 80°C with a residence time of 2 hours.
-
Reactor 2 : Wolff-Kishner reduction at 140°C, coupled with in-line distillation to remove ammonia.
Advantages :
Crystallization and Purification Protocols
Final purification is critical for pharmaceutical-grade material.
Methods :
-
Solvent Pairing : Recrystallization from ethanol/water (4:1) achieves >99% purity.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers.
Analytical Validation :
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Mannich-Wolff-Kishner | 70–85 | 98–99 | High | Hydrazine toxicity |
| Catalytic Hydrogenation | 60–65 | 95–97 | Moderate | Catalyst cost |
| Continuous Flow | 75–80 | 99 | Very High | Equipment investment |
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation over a palladium catalyst.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH) in an organic solvent.
Major Products
Oxidation: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one.
Reduction: 3,7-Diaza-bicyclo[3.3.1]nonan-9-OL.
Substitution: Various substituted diazabicyclononane derivatives depending on the substituent used.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Core | Contains a bicyclo[3.3.1]nonane framework |
| Functional Groups | Includes a benzyl group and a hydroxyl group |
Medicinal Chemistry
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL has been investigated for its potential therapeutic effects, particularly in neuropharmacology:
- Orexin Receptor Antagonism : The compound acts as an antagonist to orexin receptors, particularly OX1R, which are involved in regulating arousal and appetite. Studies indicate it may help in treating sleep disorders and anxiety by modulating these pathways .
- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : It has shown potential in influencing cognitive functions by interacting with nAChRs, which are crucial for neurotransmission. The binding affinity varies across different nAChR subtypes, suggesting a nuanced role in neurological research .
The compound exhibits various biological activities:
- Antidepressant-like Effects : Animal studies have demonstrated its efficacy in reducing symptoms associated with anxiety and depression when administered chronically .
- Addiction Treatment Potential : It has been noted to reduce conditioned place preference induced by addictive substances like amphetamines and cocaine, indicating its potential role in addiction therapy .
Chemical Synthesis
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
Mechanism of Action
The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind tightly to metal ions. This property is particularly useful in applications such as radiopharmaceuticals, where stable binding to radioactive metals is crucial .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Substitutions
Sulfur (Thia) vs. Nitrogen (Diaza)
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (): Replacing one nitrogen with sulfur reduces basicity and alters electron distribution. X-ray studies reveal chair-chair and chair-boat conformers in derivatives, affecting antiarrhythmic activity . Key difference: Thia analogs exhibit lower aqueous solubility due to reduced polarity.
Oxygen (Oxa) vs. Nitrogen
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (): Oxa substitution introduces an ether linkage, increasing metabolic stability. The carboxylic acid group enables salt formation (e.g., hydrochloride), enhancing bioavailability compared to the hydroxyl group in the target compound .
Tin and Mercury Radiolabeled Derivatives
- Polar solvents disrupt intramolecular H-bonding, altering conformation .
Substituent Modifications
Benzyl vs. Phenyl Groups
- 7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol (): A phenyl group at position 9 increases steric bulk, stabilizing chair-boat conformers. This modification enhances binding to cardiac sodium channels, improving antiarrhythmic efficacy compared to the hydroxylated target compound .
Imidazole and Triazole Additions
- NMR data (δ 8.13 ppm for triazole-H) confirms electronic interactions absent in the target compound .
Chair vs. Boat Conformers
- 7-Benzyl-9-(4-N,N’-dimethylaminophenyl)-3-thia derivatives (): Chair-boat conformers are stabilized by trigonal nitrogen geometry, a rarity in bicyclic systems. This contrasts with the target compound’s likely chair-chair conformation, impacting membrane permeability .
Biological Activity
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL is a bicyclic compound notable for its unique structural features, including two nitrogen atoms and a hydroxyl group. This compound belongs to the class of diazabicyclo compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound features a bicyclo[3.3.1]nonane core modified by the addition of a benzyl group and hydroxyl group at position 9, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are involved in various physiological processes. The mechanism involves binding to specific sites on the receptor, which modulates neurotransmitter release and influences neurological functions .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties by acting on nAChRs, thus potentially benefiting conditions such as Alzheimer's disease.
- Analgesic Properties : Analogous compounds have been noted for their analgesic effects, suggesting that this compound may also provide pain relief through similar pathways .
- Anticancer Activity : The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products, indicating potential anticancer properties through mechanisms involving apoptosis and cell cycle regulation .
Comparative Analysis
A comparative analysis of related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Contains a ketone instead of a hydroxyl group | Noted analgesic activity | Lacks nitrogen at positions 3 and 7 |
| 7-Benzyl-9-thia-bicyclo[3.3.1]nonan | Incorporates sulfur instead of nitrogen | Antiarrhythmic properties | Different heteroatom composition |
| 3,7-Diazabicyclo[3.3.1]nonan derivatives | Varying substituents on the bicyclic structure | Cytotoxic effects against cancer cells | Diverse functional groups |
The unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to its analogs .
Case Studies
Recent studies have explored the therapeutic potential of compounds similar to this compound:
- Neuroprotection in Animal Models : A study demonstrated that derivatives of diazabicyclo compounds provided significant neuroprotection in rodent models of neurodegeneration, suggesting similar potential for this compound .
- Anticancer Screening : In vitro assays revealed that certain bicyclic compounds exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .
Q & A
Q. Basic
- X-ray crystallography is definitive for resolving stereochemistry and bond angles, as shown in studies of analogous bicyclic compounds (e.g., syn-3-(4-chlorobenzyl) derivatives) .
- NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/NOESY) identifies proton environments and coupling patterns, particularly for distinguishing axial/equatorial substituents .
- Mass spectrometry (EI or ESI) confirms molecular weight, with fragmentation patterns aligning with bicyclic frameworks .
How can researchers resolve contradictions in stereochemical outcomes reported for this compound?
Advanced
Contradictions often arise from differing synthetic pathways or crystallization conditions. Kudryavtsev et al. resolved stereochemical ambiguities in a chlorobenzyl derivative by comparing experimental X-ray data (ORTEP diagrams) with DFT-optimized structures . For enantiomeric mixtures, chiral HPLC using amylose-based columns or vibrational circular dichroism (VCD) can differentiate diastereomers .
What strategies optimize enantiomeric purity during synthesis of the bicyclic core?
Q. Advanced
- Asymmetric catalysis : Chiral auxiliaries (e.g., (R)-BINOL) or transition-metal catalysts (e.g., Ru-BINAP) induce enantioselectivity during cyclization .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
- Crystallization-induced dynamic resolution (CIDR) : Controlled recrystallization from polar solvents (e.g., ethanol/water) enriches the desired enantiomer .
What are the key applications of this compound in pharmaceutical research?
Basic
The bicyclic framework serves as a scaffold for neurological and antimicrobial agents . For example, structurally similar compounds (e.g., 9-benzyl-9-azabicyclo derivatives) act as intermediates in dopamine receptor modulators or acetylcholinesterase inhibitors . The hydroxyl group at position 9 enables further functionalization (e.g., esterification for prodrug design) .
How does the bicyclic framework influence the compound’s physicochemical properties and reactivity?
Q. Advanced
- Ring strain : The [3.3.1] system imposes moderate strain, enhancing reactivity in nucleophilic substitutions (e.g., SN2 at the bridgehead) .
- Hydrogen bonding : The hydroxyl group participates in intramolecular H-bonds, stabilizing specific conformations and affecting solubility .
- Steric effects : Benzyl substituents at position 3 hinder axial attack, directing reactions to equatorial sites .
What safety protocols are recommended when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl halides) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
